molecular formula C12H18N2O B8575541 2-(2-Morpholin-4-ylethyl)aniline

2-(2-Morpholin-4-ylethyl)aniline

Cat. No.: B8575541
M. Wt: 206.28 g/mol
InChI Key: BQJUEUXLAIHGPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Morpholin-4-ylethyl)aniline is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Structure

The compound features a morpholine ring attached to an aniline moiety. Its unique structure allows it to participate in various chemical reactions, making it versatile for different applications. The molecular formula is C₁₃H₁₈N₂O, highlighting the presence of nitrogen and oxygen that contribute to its reactivity.

Medicinal Chemistry

2-(2-Morpholin-4-ylethyl)aniline has shown promise in drug development due to its potential interactions with biological targets. Research indicates that compounds with similar structures can bind to receptors involved in neurological pathways and cancer progression. For instance, preliminary studies suggest its relevance in developing treatments for neurodegenerative diseases and certain cancers by targeting specific signaling pathways.

Table 1: Potential Biological Targets and Activities

Biological TargetActivity TypeReference
Dopamine ReceptorsAntagonist
Serotonin ReceptorsAgonist
Kinase InhibitorsInhibition

Material Science

The compound is also investigated for its utility in creating advanced materials. Its ability to form stable complexes with metals makes it a candidate for use in catalysis and as a ligand in coordination chemistry. Studies have explored its application in synthesizing novel polymeric materials that exhibit enhanced properties such as thermal stability and mechanical strength.

Table 2: Material Properties of this compound-Based Polymers

PropertyValueApplication
Thermal StabilityHighCoatings
Mechanical StrengthEnhancedStructural Materials
ConductivityModerateElectronics

Chemical Biology

In chemical biology, this compound is utilized as a probe to study enzyme activity and protein interactions. Its structural features allow it to be modified for specific binding studies, aiding researchers in understanding complex biological systems.

Case Study 1: Neuropharmacological Effects

A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on dopamine receptors. The compound was found to exhibit significant binding affinity, suggesting its potential as a therapeutic agent for Parkinson's disease. The study employed various assays to confirm its efficacy and safety profile.

Case Study 2: Polymer Synthesis

Research conducted at a leading materials science laboratory demonstrated the synthesis of a novel polymer using this compound as a precursor. The resulting material displayed superior mechanical properties compared to traditional polymers, indicating its potential application in aerospace engineering.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-(2-morpholin-4-ylethyl)aniline

InChI

InChI=1S/C12H18N2O/c13-12-4-2-1-3-11(12)5-6-14-7-9-15-10-8-14/h1-4H,5-10,13H2

InChI Key

BQJUEUXLAIHGPE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC2=CC=CC=C2N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-[(2-Nitrophenyl)ethyl]morpholine (11.4 g, 40 mmol) and palladium on carbon (10%, 500 mg) in ethanol (200 ml) were hydrogenated under 1 Atm. of hydrogen at room temperature for 3 h. The reaction was filtered through hyflo and the filtrate reduced to dryness under vacuum. The residue was recrystallized from toluene/hexane to give 2-(2-morpholin-4-ylethyl)aniline (6.375 g). Microanalysis: calculated C 69.87, H 8.80, N 13.58; found C 69.80; H, 8.95; N, 13.60.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
catalyst
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.